Heparin-binding protein 17 is primarily derived from epithelial cells, with its expression noted to increase in response to epithelial dysplasia. It is classified within the family of heparin-binding proteins due to its affinity for heparin and its role in mediating cellular responses to fibroblast growth factors. The protein's ability to interact with multiple fibroblast growth factors underscores its importance in cellular signaling pathways related to growth and differentiation .
The synthesis of heparin-binding protein 17 involves several steps, typically starting from the transcription of its gene followed by translation into a polypeptide chain. The protein is secreted into the extracellular space where it interacts with fibroblast growth factors.
Technical Details:
Heparin-binding protein 17 has a well-defined structure that facilitates its interaction with fibroblast growth factors. The structural analysis reveals that it contains specific domains that allow for reversible binding to these factors.
Data:
Heparin-binding protein 17 participates in several biochemical reactions, primarily involving its interaction with fibroblast growth factors.
Reactions:
This reaction is reversible and plays a crucial role in regulating the availability of fibroblast growth factors within the extracellular matrix .
The mechanism by which heparin-binding protein 17 exerts its effects involves several key steps:
Studies have shown that silencing or knocking out heparin-binding protein 17 results in decreased secretion of fibroblast growth factor 2 and altered expression of genes involved in cell differentiation .
Heparin-binding protein 17 has significant implications in various fields:
HBp17/FGFBP-1 was initially isolated from conditioned media of the A431 human epidermoid carcinoma cell line through heparin-affinity chromatography, leveraging its strong binding affinity for heparin-like glycosaminoglycans [4] [8]. Molecular cloning of its full-length cDNA revealed a 1,163-base pair sequence encoding a 234-amino acid polypeptide, including a 33-residue N-terminal signal peptide essential for secretion [8] [10]. The mature protein has a molecular weight of approximately 17 kDa, consistent with its migration pattern in SDS-PAGE analyses [4] [8]. Notably, the primary structure exhibits no significant homology to any known protein families in public databases, indicating it represents a novel class of growth factor-binding proteins [8] [10]. The gene expression profile is highly tissue-specific, with mRNA detected in normal human keratinocytes and squamous cell carcinomas but absent in fibroblasts, hepatocytes, or adenocarcinomas [8] [10].
Table 1: Primary Structural Features of HBp17/FGFBP-1 | Feature | Detail | Functional Implication | |-------------|------------|----------------------------| | Amino Acid Length | 234 residues | Includes signal peptide (residues 1-33) | | Signal Peptide | Residues 1-33 | Directs secretion via ER-Golgi pathway | | Mature Protein | ~17 kDa | Confirmed by SDS-PAGE and mass spectrometry | | Isoelectric Point (pI) | Predicted >9.0 | Reflects high basic residue content | | Unique Motifs | None identified | Novel structural class |
Despite lacking canonical Cardin-Weintraub motifs (XBBXBX or XBBBXXBX), HBp17/FGFBP-1 contains spatially organized clusters of basic amino acids that facilitate heparin/HS interactions [2] [5] [8]. Site-directed mutagenesis studies identified critical residues (e.g., Lys⁶⁴, Arg⁷⁰, Lys⁷⁴) within the C-terminal region that form a cationic pocket for electrostatic binding to sulfated GAG chains [8] [10]. This domain architecture enables reversible, non-covalent complex formation with fibroblast growth factors (FGF-1, FGF-2, FGF-7, FGF-10, FGF-22) by competitively dissociating them from heparan sulfate proteoglycans (HSPGs) in the extracellular matrix [7] [9] [10]. Functional mapping confirms that the FGF-binding interface overlaps partially with the heparin-binding region, explaining how heparin disrupts HBp17-FGF complexes through competitive inhibition [8] [10].
HBp17/FGFBP-1 contains a single conserved N-linked glycosylation site at Asn¹²⁴ (Asn-X-Ser/Thr motif) [8] [10]. Enzymatic deglycosylation studies using peptide-N-glycosidase F (PNGase F) reduce its apparent molecular weight by ~2–3 kDa, confirming modification with complex-type oligosaccharides [8]. This glycosylation is dispensable for FGF binding in vitro but enhances protein stability and secretion efficiency in squamous carcinoma cells [8] [10]. Phosphorylation at Ser⁴⁸ and Tyr¹⁵⁰ has been detected via mass spectrometry, though the functional consequences remain under investigation [1]. Notably, CRISPR/Cas9-mediated knockout of HBp17 alters the expression of epidermal differentiation markers (e.g., involucrin, loricrin), suggesting post-translational regulation influences squamous cell differentiation pathways [1] [7].
No significant sequence homology exists between HBp17/FGFBP-1 and other FGF-binding proteins (e.g., FGF homologous factors) or heparin-binding proteins (e.g., antithrombin III) [8] [10]. However, convergent functional evolution is evident: Like HBp17, unrelated FGF carriers (e.g., interleukin-17) utilize cationic surface clusters for GAG competition [5] [7]. Phylogenetic analysis reveals orthologs in mammals (human, mouse, bovine) with >85% amino acid identity, particularly in the FGF/heparin-binding C-terminal domain (residues 120–201) [7] [10]. Evolutionary conservation underscores this domain’s critical role in growth factor mobilization. Cross-species functional studies demonstrate that murine HBp17 rescues tumorigenicity in HBp17-knockout human SCC cells, confirming conserved mechanisms in squamous epithelia [7] [9].
Table 2: Evolutionary Conservation of Key Functional Domains | Species | Amino Acid Identity | Conserved Functional Residues | |-------------|--------------------------|----------------------------------| | Homo sapiens | 100% | Lys⁶⁴, Arg⁷⁰, Lys⁷⁴, Asn¹²⁴ | | Mus musculus | 89% | Lys⁶⁴, Arg⁷⁰, Lys⁷⁴, Asn¹²⁴ | | Bos taurus | 86% | Lys⁶⁴, Arg⁷⁰, Lys⁷⁴, Asn¹²⁴ | | Gallus gallus | 78% | Lys⁶⁴, Arg⁷⁰, Lys⁷⁴, Asn¹²⁴ |
Concluding Remarks
HBp17/FGFBP-1 exemplifies a structurally unique regulatory protein that exploits spatially organized cationic domains to manipulate growth factor microenvironments. Its evolutionary conservation and disease-associated expression solidify its role as a critical target for disrupting FGF-driven pathologies. Future structural studies (e.g., X-ray crystallography) will elucidate atomic-level mechanisms governing its dual heparin/FGF-binding functions.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9